10-20x Potency Advantage Over ALA in Human Glioma Spheroids
In a direct comparative study, benzyl-ALA (this compound) achieved an equivalent photodynamic therapy (PDT) response in human glioma spheroids compared to the parent compound ALA. This therapeutic equivalency was attained at concentrations 10- to 20-fold lower than those required for ALA [1].
| Evidence Dimension | PDT Efficacy (Spheroid Survival/Growth) |
|---|---|
| Target Compound Data | Equivalent to ALA at 10-20x lower concentration |
| Comparator Or Baseline | 5-Aminolevulinic acid (ALA): Baseline concentration required for effect |
| Quantified Difference | 10- to 20-fold reduction in required concentration |
| Conditions | Human glioma spheroids, in vitro PDT assay |
Why This Matters
This substantial potency gain allows for significantly lower dosing, potentially reducing off-target effects and light sensitivity in preclinical models, and directly informs formulation concentration in experiments.
- [1] Hirschberg H, Sun CH, Tromberg BJ, Madsen SJ. ALA- and ALA-ester-mediated photodynamic therapy of human glioma spheroids. Proceedings of SPIE. 2002;4612:152-157. View Source
